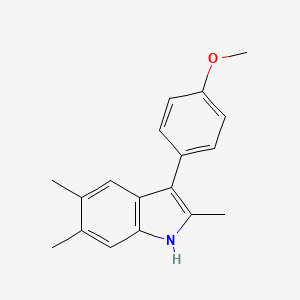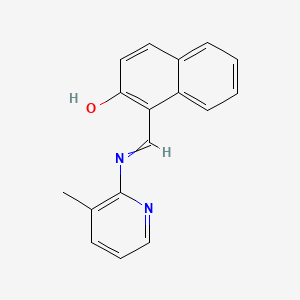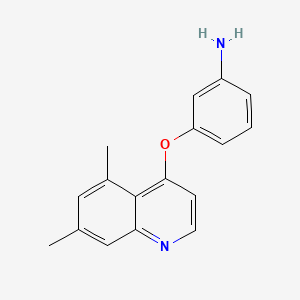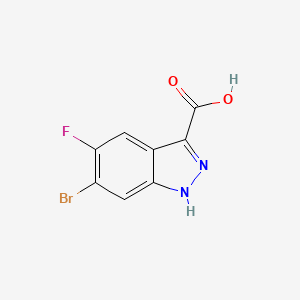
Ethyl 2,7-dimethoxy-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,7-dimethoxy-1-naphthoate: is an organic compound belonging to the class of naphthoates It is characterized by the presence of two methoxy groups attached to the naphthalene ring and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,7-dimethoxy-1-naphthoate typically involves the esterification of 2,7-dimethoxy-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted naphthoates.
Scientific Research Applications
Chemistry: Ethyl 2,7-dimethoxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Its derivatives may exhibit biological activities such as anticancer, antibacterial, or antifungal properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,7-dimethoxy-1-naphthoate involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the derivative .
Comparison with Similar Compounds
- Methyl 2,7-dimethoxy-1-naphthoate
- Ethyl 1,4-dimethoxy-2-naphthoate
- 5-Benzoyl-1,4-naphthoquinone
Comparison: this compound is unique due to the specific positioning of the methoxy groups on the naphthalene ring. This structural feature can influence its reactivity and biological activity compared to similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable asset in organic synthesis, medicinal chemistry, and industrial production.
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-19-15(16)14-12-9-11(17-2)7-5-10(12)6-8-13(14)18-3/h5-9H,4H2,1-3H3 |
InChI Key |
VPONTRGOQMJDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
